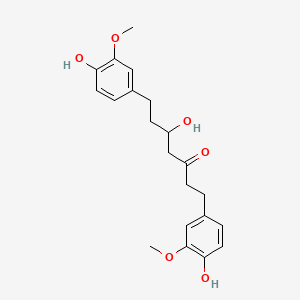
六氢姜黄素
描述
六氢姜黄素是姜黄素的氢化衍生物,姜黄素是姜黄中的一种主要生物活性化合物。它以其强大的抗氧化、抗炎和神经保护特性而闻名。 六氢姜黄素是通过姜黄素的还原形成的,与母体化合物相比,它具有更好的稳定性和生物利用度 .
科学研究应用
六氢姜黄素具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究姜黄素类化合物的氢化和还原反应。
生物学: 研究六氢姜黄素的抗氧化和抗炎特性,这些特性在各种生物系统中都有益。
作用机制
六氢姜黄素通过多个分子靶点和途径发挥其作用:
抗氧化活性: 它清除自由基并增强抗氧化酶(如超氧化物歧化酶和谷胱甘肽过氧化物酶)的活性。
抗炎活性: 六氢姜黄素抑制核因子-κB (NF-κB) 的活化,并减少促炎细胞因子的产生。
生化分析
Biochemical Properties
Hexahydrocurcumin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. For instance, hexahydrocurcumin has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . Hexahydrocurcumin also binds to and modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .
Cellular Effects
Hexahydrocurcumin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, hexahydrocurcumin can alleviate blood-brain barrier dysfunction in cerebral ischemia/reperfusion injury by regulating tight junction proteins and reducing brain edema formation . It also affects lipid metabolism in monocytes/macrophages by altering the expression of lipid transport genes . Furthermore, hexahydrocurcumin has been reported to inhibit the proliferation and migration of vascular smooth muscle cells, thereby exerting cardiovascular protective effects .
Molecular Mechanism
The molecular mechanism of hexahydrocurcumin involves several pathways and interactions at the molecular level. Hexahydrocurcumin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory mediators . Hexahydrocurcumin also modulates the NF-κB signaling pathway, leading to the downregulation of inflammatory cytokines . Additionally, it influences the expression of genes involved in antioxidant defense, such as those encoding SOD and catalase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexahydrocurcumin have been observed to change over time. Studies have shown that hexahydrocurcumin is relatively stable and does not degrade rapidly . Long-term exposure to hexahydrocurcumin has been associated with sustained antioxidant and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that hexahydrocurcumin maintains its bioactivity over extended periods, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of hexahydrocurcumin vary with different dosages in animal models. Studies have shown that hexahydrocurcumin exhibits dose-dependent effects, with higher doses generally leading to more pronounced pharmacological activities . For instance, in a study on memory impairment and amyloidogenesis in dexamethasone-treated mice, hexahydrocurcumin was found to attenuate the levels of amyloid precursor protein and β-secretase mRNA in a dose-dependent manner . At very high doses, hexahydrocurcumin may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Hexahydrocurcumin is involved in several metabolic pathways, including reduction and conjugation reactions. It is formed through the reduction of curcumin by endogenous reductases . Once formed, hexahydrocurcumin can undergo further metabolism, including conjugation with glucuronide and sulfate . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of hexahydrocurcumin .
Transport and Distribution
Hexahydrocurcumin is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Following administration, hexahydrocurcumin is primarily excreted in bile as glucuronide and sulfate conjugates . The distribution of hexahydrocurcumin within tissues is influenced by its interactions with cellular transporters and binding proteins, which affect its localization and accumulation .
Subcellular Localization
The subcellular localization of hexahydrocurcumin is an important factor in determining its activity and function. Studies have shown that hexahydrocurcumin can localize to various subcellular compartments, including mitochondria, lysosomes, and peroxisomes . The localization of hexahydrocurcumin to these organelles is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of hexahydrocurcumin plays a crucial role in its ability to modulate cellular processes and exert its pharmacological effects .
准备方法
合成路线和反应条件
六氢姜黄素可以通过氢化过程从姜黄素合成。典型的方法包括将姜黄素溶解在乙醇中,并使用钯碳作为催化剂对其进行氢化。反应在室温下氢气气氛中进行。 然后将所得混合物进行硅胶柱色谱分离,以将六氢姜黄素与其他氢化产物分离 .
工业生产方法
在工业环境中,六氢姜黄素的生产遵循类似的氢化过程,但规模更大。使用高压氢化反应器和连续流动系统可以提高过程的效率和产率。 分离和纯化步骤经过优化,以确保最终产品的高纯度 .
化学反应分析
反应类型
六氢姜黄素会发生各种化学反应,包括:
氧化: 六氢姜黄素可以被氧化形成不同的氧化产物。
还原: 它是通过姜黄素的还原形成的。
取代: 六氢姜黄素可以参与亲核取代反应.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 氢气和钯碳用于将姜黄素还原为六氢姜黄素。
取代: 胺类和硫醇类等亲核试剂可用于取代反应.
主要形成的产物
六氢姜黄素氧化形成的主要产物包括各种氧化衍生物。 姜黄素的还原主要生成六氢姜黄素和其他氢化姜黄素类化合物 .
相似化合物的比较
属性
IUPAC Name |
5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHICAPUYTWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415731 | |
| Record name | Hexahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36062-05-2 | |
| Record name | Hexahydrocurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAHYDROCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL5XJ2BA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



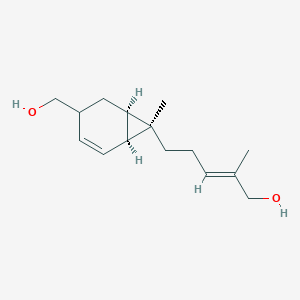
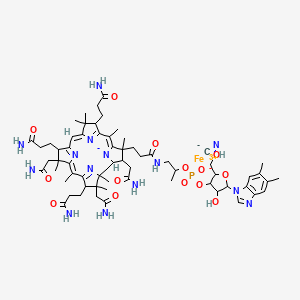
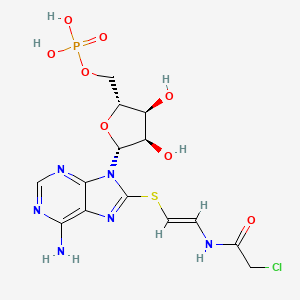
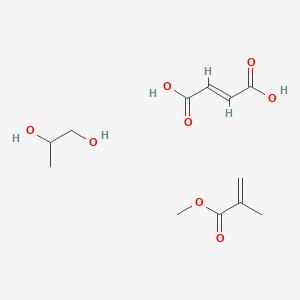
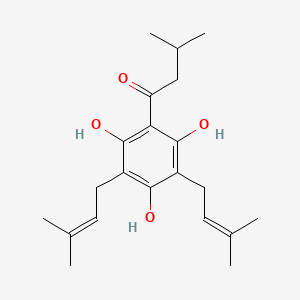




![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)
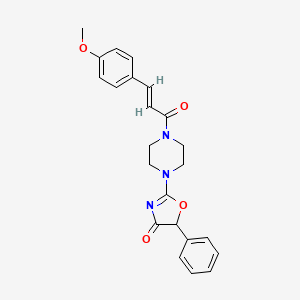
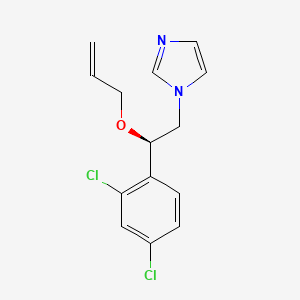
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1235444.png)
